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Introduction

Rezivertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase
inhibitor (TKI) that has shown significant promise in the treatment of non-small cell lung cancer
(NSCLC), particularly in patients with the T790M resistance mutation. As with any
pharmaceutical agent, the synthesis and purification processes are critical to ensure the final
product's safety and efficacy. During the synthesis of related compounds, such as osimertinib,
various process impurities can arise. This technical guide focuses on "Rezivertinib analogue
1," an identified process impurity of osimertinib mesylate. Understanding the formation,
isolation, and characterization of such analogues is paramount for quality control and
regulatory compliance in drug manufacturing.

Rezivertinib analogue 1 is not typically a target molecule for synthesis but rather an impurity
that requires careful monitoring and control. This guide provides a comprehensive overview of
the likely synthetic pathway leading to its formation, detailed protocols for its isolation and
characterization, and relevant quantitative data.

Mechanism of Action of Rezivertinib

Rezivertinib selectively and irreversibly inhibits mutant EGFR, including both the sensitizing
mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] By
binding to the ATP-binding site of the EGFR kinase domain, it blocks the downstream signaling
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pathways, primarily the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial
for cancer cell proliferation and survival.[1] This targeted inhibition leads to cell cycle arrest and
apoptosis in cancer cells harboring these specific EGFR mutations.
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Caption: EGFR signaling pathway inhibited by Rezivertinib.

Synthesis of Rezivertinib Analogue 1 (as an
Osimertinib Impurity)

The synthesis of Rezivertinib analogue 1 is intrinsically linked to the synthesis of osimertinib,
where it is formed as a process-related impurity. The formation of such impurities can occur
due to side reactions, incomplete reactions, or the presence of reactive intermediates. The core
structure of these molecules is a pyrimidine ring, a common scaffold for EGFR inhibitors.

General Synthetic Approach for Pyrimidine-Based EGFR
Inhibitors

The synthesis of pyrimidine derivatives, the core of Rezivertinib and its analogues, often
involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine,
urea, or guanidine derivative.[2][3][4] Modifications to this general strategy allow for the
introduction of various substituents required for potent EGFR inhibition.

Postulated Formation of Rezivertinib Analogue 1

Detailed synthetic routes for osimertinib are proprietary; however, based on published patents
and literature, a plausible multi-step synthesis can be outlined. A key step in the synthesis of
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osimertinib involves the coupling of a substituted pyrimidine core with a substituted aniline.
"Rezivertinib analogue 1" is likely formed from a side reaction during this process or from a
starting material impurity.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of pyrimidine
derivatives and the purification of pharmaceutical impurities.

Protocol 1: Synthesis of a Key Pyrimidine Intermediate

This protocol describes a general method for synthesizing a 2-amino-4-(substituted)-pyrimidine,
a common intermediate in the synthesis of EGFR inhibitors.

» Reaction Setup: A solution of a substituted chalcone (1 equivalent) and guanidine
hydrochloride (1.5 equivalents) in isopropanol is prepared in a round-bottom flask equipped
with a reflux condenser.

o Base Addition: Sodium isopropoxide (2 equivalents) is added portion-wise to the stirred
solution.

o Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6
hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the
solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate
and water.

o Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated in vacuo.

 Purification: The crude product is purified by column chromatography on silica gel using a
gradient of hexane and ethyl acetate to afford the desired pyrimidine intermediate.

Protocol 2: Isolation and Purification of Rezivertinib
Analogue 1
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The isolation of a specific impurity from a complex reaction mixture requires robust
chromatographic techniques.

« Initial Separation: The crude reaction mixture from the final step of the osimertinib synthesis
is subjected to flash column chromatography on silica gel. A solvent system is chosen based
on TLC analysis to achieve initial separation of the major components.

o Preparative HPLC: Fractions containing the desired impurity (as identified by LC-MS
analysis) are pooled and concentrated. The resulting material is then subjected to
preparative high-performance liquid chromatography (HPLC) for fine purification.

o Column: A suitable reversed-phase column (e.g., C18) is used.

o Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and
acetonitrile is typically employed.

o Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the
elution of the compounds.

» Fraction Collection and Analysis: Fractions corresponding to the peak of Rezivertinib
analogue 1 are collected. The purity of the collected fractions is assessed by analytical
HPLC.

» Lyophilization: The pure fractions are combined, and the solvent is removed by lyophilization
to yield the isolated Rezivertinib analogue 1 as a solid.

Data Presentation
Table 1: Physicochemical and Analytical Data for
Rezivertinib
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Property Value Reference
Molecular Formula C27H30N603 [5]
Molecular Weight 486.6 g/mol [5]

Exact Mass 486.23793884 Da [5]
Appearance Solid

Solubility Soluble in DMSO [6]

Note: Specific data for Rezivertinib analogue 1 is not publicly available and would require
experimental determination.

Table 2: Summary of Analytical Techniques for

Characterization
Technique Purpose Expected Information
LCMS Purity assessment and Retention time, purity (%), and
molecular weight determination  mass-to-charge ratio (m/z)
) ) Accurate mass determination Precise mass to confirm the
High-Resolution MS o
and elemental composition molecular formula

Chemical shifts, integration,
1H NMR Structural elucidation and coupling constants of

protons

o Chemical shifts of carbon
13C NMR Structural elucidation
atoms

Correlation between protons
2D NMR (COSY, HSQC,

Detailed structural analysis and carbons to confirm
HMBC) -
connectivity
] ) o Presence of key functional
FTIR Functional group identification

groups (e.g., C=0, N-H, C=C)

Visualization of Experimental Workflow
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Synthesis and Isolation Workflow
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Caption: General workflow for the synthesis and isolation of an impurity.

Conclusion

The synthesis and isolation of Rezivertinib analogue 1 are critical aspects of quality control in
the manufacturing of pyrimidine-based EGFR inhibitors like osimertinib. While not a desired
product, a thorough understanding of its formation and methods for its isolation and
characterization are essential for ensuring the purity, safety, and regulatory compliance of the
final active pharmaceutical ingredient. The protocols and workflows outlined in this guide
provide a foundational framework for researchers and professionals in the field of drug
development to address the challenges associated with process impurities. Further research to
elucidate the precise conditions that favor the formation of this analogue can lead to improved
synthetic routes with higher purity and yield of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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